1-(4-ethylphenyl)-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one 1-(4-ethylphenyl)-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 890639-77-7
VCID: VC4576435
InChI: InChI=1S/C28H29N3O3/c1-3-20-11-13-22(14-12-20)31-19-21(17-27(31)32)28-29-25-9-4-5-10-26(25)30(28)15-16-34-24-8-6-7-23(18-24)33-2/h4-14,18,21H,3,15-17,19H2,1-2H3
SMILES: CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC(=C5)OC
Molecular Formula: C28H29N3O3
Molecular Weight: 455.558

1-(4-ethylphenyl)-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

CAS No.: 890639-77-7

Cat. No.: VC4576435

Molecular Formula: C28H29N3O3

Molecular Weight: 455.558

* For research use only. Not for human or veterinary use.

1-(4-ethylphenyl)-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one - 890639-77-7

Specification

CAS No. 890639-77-7
Molecular Formula C28H29N3O3
Molecular Weight 455.558
IUPAC Name 1-(4-ethylphenyl)-4-[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Standard InChI InChI=1S/C28H29N3O3/c1-3-20-11-13-22(14-12-20)31-19-21(17-27(31)32)28-29-25-9-4-5-10-26(25)30(28)15-16-34-24-8-6-7-23(18-24)33-2/h4-14,18,21H,3,15-17,19H2,1-2H3
Standard InChI Key RSALODUKLFOYHD-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC(=C5)OC

Introduction

Synthesis Approaches

The synthesis of such a compound would typically involve multiple steps, including the formation of the pyrrolidin-2-one ring, the benzimidazole moiety, and the attachment of the side chains. Common methods might include:

  • Condensation reactions to form the benzimidazole ring.

  • Alkylation reactions to attach the side chains.

  • Cyclization reactions to form the pyrrolidin-2-one ring.

Characterization Techniques

Characterization of the compound would involve various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): To determine the structure and confirm the presence of specific functional groups.

  • Infrared Spectroscopy (IR): To identify functional groups based on their vibrational frequencies.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Data Tables

Given the lack of specific data on 1-(4-ethylphenyl)-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one, the following table provides a hypothetical framework for characterizing similar compounds:

TechniqueExpected Findings
1H NMRSignals for aromatic protons, methoxy group, ethyl group, and pyrrolidin-2-one protons.
13C NMRSignals for aromatic carbons, methoxy carbon, ethyl carbons, and carbonyl carbon of pyrrolidin-2-one.
IRAbsorption bands for C=O, C=N, and C-O bonds.
MSMolecular ion peak corresponding to the molecular weight of the compound.

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